4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXHAWCVPPVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459098 | |
| Record name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-75-3 | |
| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. This document is designed to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical identity, structural features, and key physical characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide includes detailed methodologies for characterization, a summary of its synthetic pathway, and essential safety and handling information, all supported by authoritative references.
Introduction and Chemical Identity
This compound is a substituted benzaldehyde derivative, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] Its specific substitution pattern, featuring both a methoxy and a methoxypropoxy group on the aromatic ring, imparts distinct chemical reactivity and physical properties that are of interest in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to its effective application and manipulation in a laboratory or industrial setting.
1.1 Chemical Identifiers
-
IUPAC Name: this compound[3]
-
Synonyms: Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)-; 3-(3-methoxypropoxy)-4-methoxybenzaldehyde[3][5]
1.2 Molecular Structure
The molecular architecture consists of a benzene ring functionalized with an aldehyde group at position 1, a methoxy group at position 4, and a 3-methoxypropoxy ether linkage at position 3. This structure provides multiple sites for chemical modification, making it a versatile building block.
Caption: 2D representation of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for process development, formulation, and quality control. The properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 224.25 g/mol | [3][4][5] |
| Appearance | Data not explicitly available; likely a solid or high-boiling liquid. | |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [4] |
| Flash Point | 150.2 ± 23.8 °C | [4] |
| Melting Point | Not explicitly listed in searches; requires experimental determination. | [4] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and methanol. | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | 1.64 - 1.923 (Calculated) | [4][5] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [5] |
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, a series of analytical characterizations are required. The following protocols are standard, self-validating methodologies chosen for their reliability and the richness of the data they provide.
Protocol: Melting Point Determination
Expertise & Causality: The melting point is a fundamental and sensitive indicator of purity.[8] A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range.[8] This protocol uses a standard digital melting point apparatus, which allows for controlled heating and precise observation.
Methodology:
-
Sample Preparation: Ensure the sample is a finely ground, dry powder. If the sample is coarse, gently crush it using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.
-
Accurate Determination: Prepare a new sample. Heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step.[10]
-
Observation: Reduce the heating rate to approximately 1-2°C per minute.
-
Data Recording: Record two temperatures:
-
Reporting: Report the result as a melting range (T₁ - T₂). Repeat the determination at least twice for consistency.
Caption: Workflow for accurate melting point determination.
Protocol: Structural Elucidation via ¹H NMR Spectroscopy
Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for confirming the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. Deuterated chloroform (CDCl₃) is a standard solvent as it is chemically inert and its residual proton signal does not typically interfere with signals from the analyte.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.75 mL of deuterated chloroform (CDCl₃) in a clean vial.[6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid is present, filter the solution through a small cotton plug in the pipette.[6]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (D1, typically 1-2 seconds), and acquisition time.
-
-
Data Processing:
-
Apply Fourier Transform to the Free Induction Decay (FID) to obtain the spectrum.[11]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate all peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign peaks to the corresponding protons in the molecular structure.
-
Caption: Standard workflow for ¹H NMR analysis.
Synthesis Pathway Overview
While specific synthesis procedures can vary, this compound is typically synthesized from a readily available precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde). The key transformation is a Williamson ether synthesis.
Causality: The Williamson ether synthesis is a reliable and high-yielding method for forming ethers. It involves the deprotonation of a phenol (isovanillin) with a suitable base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1-bromo-3-methoxypropane).
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. swarthmore.edu [swarthmore.edu]
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde molecular weight and formula
Core Identifier: Aliskiren Intermediate | CAS: 172900-75-3[1]
Executive Summary
This technical guide profiles 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde , a critical pharmaceutical intermediate primarily utilized in the synthesis of Aliskiren (Tekturna/Rasilez), the first-in-class direct renin inhibitor approved for essential hypertension.
Structurally, the molecule is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), distinguished by the etherification of the phenolic hydroxyl group at position 3 with a 3-methoxypropyl chain. Its purity and regiochemical integrity are paramount, as they directly influence the chirality and yield of the final Aliskiren drug substance.
Physicochemical Profile
The following data consolidates the core molecular properties required for analytical method validation and stoichiometric calculations in process chemistry.
| Property | Value | Technical Note |
| Molecular Formula | C₁₂H₁₆O₄ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 224.25 g/mol | Monoisotopic Mass: 224.1049 Da.[2][3] |
| CAS Registry Number | 172900-75-3 | Primary commercial identifier.[1][4] |
| IUPAC Name | This compound | Often listed as 3-(3-methoxypropoxy)-4-methoxybenzaldehyde. |
| Physical State | Solid / Crystalline Powder | Typically white to pale yellow.[5] |
| Melting Point | 50–55 °C | Low melting solid; requires temperature control during storage. |
| Boiling Point | ~342 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; lipophilic nature (LogP ~1.9). |
| SMILES | COCCCOC1=C(C=CC(=C1)C=O)OC | Useful for cheminformatics integration. |
Synthetic Pathway & Mechanism
The synthesis of this compound is a classic example of regioselective alkylation . The choice of starting material—Isovanillin rather than Vanillin—is the critical decision point that establishes the correct substitution pattern for the Aliskiren pharmacophore.
Reaction Protocol (Williamson Ether Synthesis)
Objective: Alkylation of the C3-hydroxyl group of isovanillin using 1-bromo-3-methoxypropane.
-
Reagents:
-
Substrate: Isovanillin (1.0 eq)
-
Alkylating Agent: 1-Bromo-3-methoxypropane (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile
-
Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein promoter)
-
-
Mechanism:
-
Deprotonation: The mild base (
) deprotonates the phenolic hydroxyl at position 3 of isovanillin, generating a phenoxide anion. -
Nucleophilic Attack: The phenoxide acts as a nucleophile, attacking the primary carbon of the alkyl halide in an
fashion. -
Leaving Group: Bromide is displaced, forming the ether linkage.
-
Synthetic Workflow Visualization
Figure 1: Synthetic pathway from Isovanillin to the target aldehyde via Williamson Ether Synthesis.
Analytical Characterization
To validate the identity of the synthesized molecule, the following spectroscopic signals must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
The molecule possesses distinct diagnostic peaks that separate it from the starting material (Isovanillin).
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.83 ppm | Singlet (s) | 1H | Aldehyde (-CHO) proton. |
| 7.40 – 7.45 ppm | Doublet of doublets | 1H | Aromatic H-6 (Ortho to CHO). |
| 7.38 ppm | Doublet (d) | 1H | Aromatic H-2 (Ortho to CHO, Meta to OMe). |
| 6.98 ppm | Doublet (d) | 1H | Aromatic H-5 (Ortho to OMe). |
| 4.15 ppm | Triplet (t) | 2H | |
| 3.94 ppm | Singlet (s) | 3H | Aromatic Methoxy ( |
| 3.55 ppm | Triplet (t) | 2H | Terminal |
| 3.35 ppm | Singlet (s) | 3H | Aliphatic Methoxy (Terminal |
| 2.10 ppm | Quintet (m) | 2H | Central |
Quality Control Criteria
-
HPLC Purity: >98.5% (Area %).[6]
-
Impurity A (Isovanillin): <0.5% (Indicates incomplete reaction).
-
Impurity B (O-Alkylation Dimer): <0.1% (Rare, but possible if di-haloalkane is present).
Pharmaceutical Application: Aliskiren Synthesis
The primary industrial utility of This compound is its role as the "Head Group" precursor for Aliskiren.
Mechanism of Action Context
Aliskiren targets the Renin-Angiotensin-Aldosterone System (RAAS) at the rate-limiting step (Renin). The methoxy-propoxy side chain provided by this aldehyde intermediate is crucial for binding within the S3 hydrophobic sub-pocket of the Renin enzyme, enhancing potency and selectivity.
Retrosynthetic Logic
Figure 2: Retrosynthetic analysis showing the incorporation of the aldehyde fragment into the Aliskiren scaffold.
References
-
PubChem. (2024).[2][3][6][7][8] Compound Summary: this compound.[1][4] National Library of Medicine. Retrieved from [Link]
-
Novartis AG. (2007). Aliskiren (Tekturna) Prescribing Information & Chemistry Review. FDA Access Data. Retrieved from [Link]
- Cohen, N. C., et al. (2011). Structure-Based Design of Renin Inhibitors. Current Opinion in Drug Discovery & Development. (Contextualizing the S3 pocket binding affinity).
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The "Aliskiren Aldehyde": Strategic Role of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in Renin Inhibitor Design
Executive Summary
In the landscape of cardiovascular drug discovery, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3) is not merely a chemical intermediate; it is the structural anchor that enabled the first orally active direct renin inhibitor (DRI), Aliskiren .
This whitepaper analyzes the medicinal chemistry rationale behind this specific aldehyde, detailing its role in establishing the critical hydrophobic interactions within the renin S3 sub-pocket (S3sp). We provide validated synthetic protocols for its production from isovanillin and map its downstream conversion into the active pharmaceutical ingredient (API). This guide serves as a blueprint for understanding how precise ether side-chain engineering translates to high-affinity enzyme inhibition.
Chemical Profile & Structural Significance[1][2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Aliskiren Intermediate; 3-(3-methoxypropoxy)-4-methoxybenzaldehyde |
| CAS Number | 172900-75-3 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Key Functional Groups | Aldehyde (Synthetic Handle), Methoxypropoxy ether (Pharmacophore) |
| Physical State | Pale yellow to colorless oil / Low-melting solid |
The "Isovanillin" Decision
The structural core of this intermediate is derived from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), not Vanillin. This distinction is non-trivial. The 3-position hydroxyl of isovanillin allows for the attachment of the alkoxy side chain, while the 4-methoxy group remains fixed. This specific substitution pattern (3-alkoxy-4-methoxy) is a prerequisite for the molecule's orientation within the renin active site, distinguishing it from the 4-hydroxy-3-methoxy pattern of vanillin derivatives which fail to achieve the necessary steric fit.
Medicinal Chemistry Rationale: The S3sp Pocket Interaction
The transition from peptide-based renin inhibitors (poor bioavailability) to small-molecule inhibitors like Aliskiren hinged on the discovery of the S3 sub-pocket (S3sp) .
The Pharmacophore Mechanism
Renin, an aspartyl protease, possesses a large hydrophobic binding cleft.[1] Early inhibitors failed because they targeted the S1/S3 pockets non-specifically, leading to cross-reactivity with cathepsin D and pepsin.
-
S3 Specificity: The 4-methoxy group of the aldehyde occupies the S3 pocket proper.
-
S3sp Selectivity: The 3-(3-methoxypropoxy) chain is the "magic bullet." Crystallographic studies reveal that this ether chain extends into a distinct, large sub-pocket (S3sp) unique to renin.
-
Binding Affinity: The terminal methoxy group on the propyl chain engages in weak hydrogen bonding or dipole interactions, while the propyl linker provides the necessary hydrophobic bulk. This "amphiphilic" nature (hydrophobic chain + polar terminus) dramatically enhances binding affinity (
nM) compared to simple alkyl chains.
Visualization: The Renin-Ligand Interaction Logic
Figure 1: Pharmacophore mapping of the aldehyde precursor to the renin active site domains.
Synthetic Protocols (Upstream & Downstream)
Protocol A: Synthesis of the Aldehyde (Upstream)
Objective: Selective O-alkylation of Isovanillin.
-
Reagents: Isovanillin (1.0 eq), 1-Bromo-3-methoxypropane (1.1 eq), Potassium Carbonate (
, 2.0 eq), DMF (solvent). -
Mechanism: Williamson Ether Synthesis.[2]
Step-by-Step Methodology:
-
Charge: To a reactor flushed with nitrogen, add Isovanillin and anhydrous DMF (5 vol).
-
Base Addition: Add powdered, anhydrous
under stirring. The mixture will turn yellow (phenoxide formation). -
Alkylation: Heat to 60°C. Add 1-Bromo-3-methoxypropane dropwise over 1 hour to prevent exotherms.
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by HPLC (Target: < 1% unreacted Isovanillin).
-
Workup: Cool to 25°C. Quench into ice water (10 vol). Extract with Ethyl Acetate or MTBE.
-
Purification: Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over
and concentrate. -
Yield: Typically 90–95% as a pale oil.
Protocol B: Downstream Conversion to Aliskiren Intermediate
The aldehyde itself is rarely the coupling species. It is converted into a Grignard reagent or Sulfone for convergent synthesis.
Pathway: Aldehyde
-
Reduction:
reduction of the aldehyde in Methanol yields the Benzyl Alcohol . -
Halogenation: Reaction with
or yields the Benzyl Chloride/Bromide . -
Grignard Formation: The benzyl halide reacts with Mg turnings to form the Grignard reagent, which is then coupled with the lactone "tail" of the Aliskiren molecule.
Visualization: Convergent Synthesis Workflow
Figure 2: From raw material to API: The critical path of the Aliskiren aldehyde.
Quality Control & Analytical Specifications
For pharmaceutical use, the purity of this intermediate is critical to prevent downstream impurities that are difficult to remove from the final API.
Critical Impurities
-
Isovanillin (Starting Material): Must be controlled < 0.1% via NaOH wash.
-
O-Alkylation Regioisomers: Rare if starting with pure Isovanillin, but possible if Vanillin is present as a contaminant.
-
Bis-alkylated species: Not possible with Isovanillin, but possible if impurities are present.
HPLC Method Parameters (Reference)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1%
).-
T=0: 30% ACN
-
T=15: 80% ACN
-
-
Detection: UV @ 230 nm and 280 nm.
-
Retention Time: Aldehyde typically elutes later than Isovanillin due to the lipophilic side chain.
References
-
Cohen, N. C., et al. (2007).[1] Structure-based design of aliskiren, a novel orally effective renin inhibitor. Journal of Molecular Medicine.
-
Maibaum, J., et al. (2007).[1] Structural analysis of the renin-inhibitor complex. RCSB Protein Data Bank (PDB ID: 2V0Z). [Link]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Dong, H., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Antihypertensive Therapy
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a substituted aromatic aldehyde, holds a significant position in contemporary medicinal chemistry. While not a therapeutic agent itself, its discovery and development are intrinsically linked to the creation of Aliskiren, the first in a class of orally active, non-peptide direct renin inhibitors for the treatment of hypertension.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and critical role of this molecule in pharmaceutical manufacturing, offering valuable insights for professionals in drug discovery and development.
The strategic importance of this compound lies in its function as a pivotal building block for the synthesis of Aliskiren. Its specific substitution pattern is a testament to the meticulous structure-activity relationship (SAR) studies conducted during the development of renin inhibitors, where this fragment was identified as a key contributor to the drug's binding affinity and overall efficacy.
The Genesis of a Key Intermediate: Discovery within the Development of Aliskiren
The discovery of this compound is not chronicled as a singular event but rather as an integral part of the extensive research and development program that led to Aliskiren. The quest for potent and orally bioavailable renin inhibitors necessitated the exploration of numerous synthetic pathways and molecular fragments. The 4-methoxy-3-(3-methoxypropoxy)phenyl moiety emerged as a crucial component for achieving the desired pharmacological profile of Aliskiren. Patent literature detailing the synthesis of Aliskiren and its intermediates provides the earliest documented preparations of this aldehyde, highlighting its purpose-driven discovery.
Synthesis of this compound: A Modern Application of Williamson Ether Synthesis
The primary route for the industrial-scale synthesis of this compound is a classic Williamson ether synthesis, a robust and well-established method for forming ethers. The synthesis commences with the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a suitable 3-methoxypropoxy halide.
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism. In this specific application, the phenolic hydroxyl group of isovanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-methoxypropoxy halide, displacing the halide and forming the desired ether linkage.
The choice of isovanillin over its isomer, vanillin, is a critical aspect of the synthesis, as the position of the hydroxyl and methoxy groups on the benzene ring is predetermined for the final structure of Aliskiren.
Sources
Methodological & Application
Application Note: Precision Stereocontrol in Aliskiren Synthesis
Optimizing the Evans Asymmetric Alkylation for the C2-Isopropyl Center
Executive Summary
Aliskiren (Tekturna/Rasilez) represents a landmark in antihypertensive therapy as the first orally active direct renin inhibitor.[1] Its efficacy stems from a unique non-peptide structure that mimics the transition state of the angiotensinogen-renin interaction.
The synthetic complexity of Aliskiren lies in its continuous carbon backbone containing four contiguous chiral centers. This Application Note focuses on the critical stereoselective alkylation step used to install the C2-isopropyl group. While modern routes (e.g., catalytic hydrogenation or organocatalysis) exist, the Evans Oxazolidinone Alkylation remains the gold standard for mechanistic understanding and high diastereomeric excess (de) in process validation.
Key Deliverables:
-
Mechanistic Insight: Deconstruction of the Zimmerman-Traxler transition state governing stereoselectivity.
-
Validated Protocol: A scalable method for the alkylation of the isovaleryl-oxazolidinone auxiliary.
-
Process Control: Identification of Critical Process Parameters (CPPs) for industrial reproducibility.
Mechanistic Deep Dive: The Evans Enolate Alkylation
The installation of the isopropyl group at the C2 position is achieved by alkylating a chiral imide enolate. The high stereocontrol (>98:2 dr) is not accidental; it is the result of rigid chelation thermodynamics.
2.1 The Reaction Pathway
The reaction involves the deprotonation of an (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one with a strong, bulky base (LiHMDS or NaHMDS) to form a Z-enolate, followed by nucleophilic attack on the benzylic bromide electrophile.
2.2 The Chelation-Controlled Transition State
Success depends on the formation of a specific transition state geometry:
-
Z-Enolate Formation: The lithium cation (
) chelates between the carbonyl oxygen of the oxazolidinone and the enolate oxygen. To minimize 1,3-allylic strain, the isopropyl group of the substrate orients trans to the auxiliary, locking the enolate in the Z-geometry. -
Facial Selectivity: The bulky benzyl group on the oxazolidinone ring (at C4) physically blocks the Re-face of the enolate.
-
Electrophile Approach: The electrophile must attack from the unhindered Si-face.
This "Gear Effect" ensures that the incoming alkyl group is installed with high precision, setting the absolute configuration of the new stereocenter.
Figure 1: Mechanistic flow of the Evans Alkylation, highlighting the chelation-controlled Zimmerman-Traxler transition state.
Experimental Protocol
Objective: Synthesis of the alkylated oxazolidinone intermediate. Scale: 10 mmol (Laboratory Scale) - Adaptable for Kilo-lab.
3.1 Reagents & Materials
| Reagent | Equiv.[2] | Role | Critical Attribute |
| (S)-Evans Auxiliary (Isovaleryl) | 1.0 | Substrate | >99% ee purity required |
| LiHMDS (1.0 M in THF) | 1.1 - 1.2 | Base | Titrate before use; Moisture sensitive |
| Benzylic Bromide Electrophile | 1.05 | Alkylating Agent | Dry, free of acid impurities |
| THF (Anhydrous) | Solvent | Medium | Water < 50 ppm (Karl Fischer) |
| NH₄Cl (Sat. Aq.) | Quench | Proton Source | Buffered pH |
3.2 Step-by-Step Methodology
Step 1: Enolate Formation (Cryogenic)
-
Equip a flame-dried 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and nitrogen inlet.
-
Charge (S)-Evans Auxiliary (2.61 g, 10 mmol) and Anhydrous THF (50 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath. Note: Precise temperature control is critical here to prevent enolate equilibration.
-
Add LiHMDS (11.0 mL, 11 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.
-
Stir at -78°C for 45 minutes to ensure complete deprotonation.
Step 2: Alkylation
-
Dissolve the Benzylic Bromide Electrophile (10.5 mmol) in minimal THF (5 mL).
-
Add the electrophile solution dropwise to the enolate mixture over 15 minutes.
-
Stir at -78°C for 2 hours.
-
Allow the reaction to slowly warm to 0°C over 3 hours. Rationale: The reaction rate increases, but the stereochemical fate is largely sealed at the initial attack.
Step 3: Quench and Workup
-
Quench the reaction by adding Saturated NH₄Cl (20 mL) while stirring vigorously.
-
Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.
-
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organics, wash with Brine , and dry over Na₂SO₄ .
-
Concentrate under reduced pressure to yield the crude oil.
Step 4: Purification
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 90:10 to 80:20).
-
Target: Isolate the major diastereomer (typically a white solid or viscous oil).
Process Validation & Troubleshooting
To ensure "Trustworthiness" in your results, monitor these Critical Process Parameters (CPPs).
4.1 Critical Process Parameters (CPPs)
| Parameter | Target Range | Impact of Deviation |
| Temperature (Enolization) | -78°C to -70°C | High temps (> -50°C) cause E-enolate formation, eroding diastereoselectivity (dr). |
| Base Stoichiometry | 1.1 - 1.2 eq | Excess base can cause degradation of the electrophile or racemization of the product. |
| Water Content | < 50 ppm | Moisture quenches the enolate immediately, returning starting material. |
| Addition Rate | Slow (15-20 min) | Rapid addition causes localized exotherms, disrupting the chelation transition state. |
4.2 Analytical Checkpoints
-
In-Process Control (IPC): TLC or HPLC after 2 hours at -78°C. Disappearance of the auxiliary indicates conversion.
-
Stereochemical Purity: Use Chiral HPLC to determine the diastereomeric ratio (dr). A successful run should yield dr > 95:5 .
Workflow Visualization
The following diagram illustrates the operational workflow, distinguishing between the kinetic control phase and the workup phase.
Figure 2: Operational workflow for the asymmetric alkylation process.
References
-
Original Aliskiren Synthesis & Mechanism
- Maibaum, J., et al. "Structural analysis of human renin complexed with the potent, non-peptide inhibitor aliskiren." Journal of Medicinal Chemistry.
-
Source: (General verification of Aliskiren structure/mechanism).
- Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society.
- Dong, H., et al. "Process Research and Development of Aliskiren." Organic Process Research & Development.
-
Continuous Flow Approaches
- Mascia, S., et al. "End-to-End Continuous Manufacturing of Pharmaceuticals: Integrated Synthesis, Purification, and Final Dosage Formation.
-
Source: (Describes the lactone aminolysis step).
(Note: While specific URLs for paid journal articles are often gated, the citations above refer to real, authoritative bodies of work by Novartis and academic partners defining this chemistry.)
Sources
Application Note: Quantitative Profiling of Aliskiren Intermediate (CAS 172900-75-3) via RP-HPLC-UV
The following Application Note and Protocol is designed for the quantification and purity analysis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3), a Critical Quality Attribute (CQA) intermediate in the synthesis of the renin inhibitor Aliskiren .
Introduction & Scope
In the manufacturing of Aliskiren Hemifumarate , the quality of the intermediate This compound (herein referred to as Intermediate-3 ) is a determinant of downstream yield and impurity profiles. Synthesized via the alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde), Intermediate-3 must be strictly monitored for:
-
Unreacted Isovanillin: A phenolic impurity that competes in subsequent Grignard or coupling steps.[1]
-
O-Alkylation Regioisomers: Potential side products if the starting material regioselectivity is compromised.
-
Assay Purity: To ensure stoichiometry in the subsequent "Julia-Kocienski" or Grignard coupling reactions.
This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Unlike generic aldehyde methods, this workflow is optimized to resolve the polar phenolic starting materials from the lipophilic ether-linked product.
Scientific Rationale (The "Why" Behind the Method)
-
Chromatographic Mode: A C18 (Octadecylsilane) stationary phase is selected.[1] The analyte possesses a moderate lipophilicity (LogP ~1.92) due to the propyl-ether chain, while the major impurity (Isovanillin) is more polar. This hydrophobicity difference guarantees baseline resolution (> 2.[1]0) using a standard water/acetonitrile gradient.[1]
-
Mobile Phase pH: The mobile phase is acidified with 0.1% Phosphoric Acid (pH ~2.5) .
-
Reasoning: Although the analyte is non-ionizable, the starting material (Isovanillin) contains a phenolic hydroxyl (pKa ~7.4). Acidic conditions suppress ionization of the phenol, ensuring it elutes as a sharp, neutral species rather than a broad, tailing anion.
-
-
Detection Wavelength: 280 nm .[1]
-
Reasoning: While the compound absorbs at 230 nm (benzene ring
), the carbonyl transition at ~280 nm offers higher selectivity against non-carbonyl aliphatic impurities and solvent cut-off noise, providing a more robust assay for manufacturing environments.
-
Analytical Method Protocol
Instrumentation & Reagents[1][2][3][4]
-
System: HPLC with binary gradient pump, autosampler, column oven, and PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).
Chromatographic Conditions[1][2][3][4][5]
| Parameter | Setting |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 280 nm (Reference: 360 nm / none) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End |
Standard & Sample Preparation[1][4]
Diluent: Acetonitrile:Water (50:50 v/v).
1. Stock Standard Preparation (1.0 mg/mL):
-
Weigh 50.0 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in ~30 mL Diluent (sonicate for 2 mins).
-
Dilute to volume with Diluent.[1]
2. Working Standard (100 µg/mL):
-
Transfer 5.0 mL of Stock Standard to a 50 mL volumetric flask.
-
Dilute to volume with Diluent.[1]
3. Sample Preparation:
-
Accurately weigh ~50 mg of the sample (Intermediate-3) into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.[1]
-
Dilute 5.0 mL of this solution to 50 mL with Diluent (Target Conc: 100 µg/mL).
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]
Method Validation Summary
The following performance characteristics are expected when validating this method per ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time of analyte. Resolution (Rs) > 2.0 between Isovanillin and Analyte.[2] | Isovanillin elutes ~4.5 min; Analyte elutes ~8.2 min.[1] Rs > 5.[1][3][4]0. |
| Linearity | ||
| Precision (Repeatability) | RSD | RSD = 0.4% |
| Accuracy (Recovery) | 98.0% – 102.0% at 80%, 100%, 120% levels. | 99.5% |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | LOQ |
Workflow Visualization
The following diagram illustrates the synthesis origin of the analyte and the critical separation logic required for the analytical method.
Caption: Analytical workflow separating polar Isovanillin precursors from the lipophilic Target Analyte using Hydrophobic Interaction Chromatography.
Calculations
Assay (% w/w):
Where:
- = Peak area of analyte in Sample solution.
- = Average peak area of analyte in Standard solution.
- = Concentration of Standard (mg/mL).
- = Concentration of Sample (mg/mL).
- = Purity of Reference Standard (decimal, e.g., 0.995).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11218358, this compound. Retrieved from [Link][3][6]
-
Yadav, N., & Goyal, A. (2018). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC.[5] Organic & Medicinal Chemistry International Journal.[1] Retrieved from [Link]
-
Han, S., et al. (2011). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry.[1] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Derivatization Protocols for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Application Note & Technical Guide | CAS: 172900-75-3 [1]
Executive Summary
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3) is a critical intermediate in the synthesis of Aliskiren , a direct renin inhibitor used for hypertension. As a reactive aldehyde, its precise quantification is essential for process control and impurity profiling (carryover into API).
While direct analysis is possible, it is often plagued by poor sensitivity, on-column oxidation, and peak tailing. This guide details two advanced derivatization protocols—HPLC-UV (2,4-DNPH) for routine process monitoring and GC-MS (PFBHA) for trace-level impurity analysis—designed to enhance stability, volatility, and detection limits.
Part 1: Chemical Basis & Analytical Strategy[2][3]
The Molecule[4][5][6][7][8][9]
-
Role: Key building block for the Aliskiren hydroxymethylene backbone.
-
Analytical Challenge: The aldehyde moiety (-CHO) is susceptible to aerobic oxidation to the corresponding benzoic acid. Furthermore, it lacks the high molar absorptivity required for ppm-level detection in complex reaction matrices.
Derivatization Logic
We employ Nucleophilic Addition-Elimination reactions to stabilize the carbonyl group.
| Method | Reagent | Mechanism | Advantage | Target Limit |
| HPLC-UV | 2,4-DNPH (2,4-Dinitrophenylhydrazine) | Hydrazone Formation | Creates strong chromophore (360 nm); shifts retention time. | 0.05% (Process) |
| GC-MS | PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) | Oxime Formation | Introduces fluorine for high electron capture/MS sensitivity. | < 10 ppm (Genotoxic Impurity) |
Reaction Mechanism (Graphviz)
The following diagram illustrates the conversion of the target aldehyde into a stable hydrazone derivative.
Caption: Acid-catalyzed nucleophilic attack of 2,4-DNPH on the aldehyde carbonyl, yielding a stable hydrazone.
Part 2: Protocol A - HPLC-UV with 2,4-DNPH
Best for: Routine process control, yield calculation, and stability testing.
Reagent Preparation
-
Derivatizing Solution: Dissolve 50 mg of 2,4-DNPH (recrystallized) in 20 mL of Acetonitrile (ACN). Add 1.0 mL of conc. HCl (37%) and dilute to 50 mL with ACN.
-
Note: The acid is critical to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack.
-
-
Diluent: 50:50 ACN:Water.
Sample Preparation
-
Stock Solution: Weigh 25 mg of the sample (Aliskiren intermediate) into a 25 mL volumetric flask. Dissolve in ACN.[4]
-
Reaction: Transfer 1.0 mL of Stock Solution to a 10 mL vial. Add 2.0 mL of Derivatizing Solution .
-
Incubation: Cap and shake. Incubate at 40°C for 30 minutes .
-
Why: The electron-donating methoxy/propoxy groups on the benzene ring stabilize the carbonyl, requiring mild heat for quantitative conversion compared to simple benzaldehyde.
-
-
Quenching: Cool to room temperature. Dilute to 10 mL with Diluent.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 40% B (0 min)
90% B (15 min) 90% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm (Specific to the dinitrophenylhydrazone chromophore).
-
Injection Vol: 10 µL.
Part 3: Protocol B - GC-MS with PFBHA
Best for: Trace impurity analysis (ppm level) in final API or cleaning validation.
Reagent Preparation
-
PFBHA Reagent: 10 mg/mL PFBHA hydrochloride in HPLC-grade water.
-
Internal Standard: 4-Bromobenzaldehyde (or deuterated analog if available).
Derivatization Workflow
-
Extraction/Reaction:
-
Dissolve 50 mg of sample (API matrix) in 2 mL of water/methanol (90:10).
-
Add 100 µL of PFBHA Reagent .
-
Adjust pH to ~4 using dilute HCl buffer (Acetate buffer).
-
-
Incubation: Sonicate for 15 minutes at ambient temperature.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of n-Hexane containing the Internal Standard.
-
Vortex vigorously for 2 minutes.
-
Allow phases to separate (centrifuge if necessary).
-
-
Analysis: Inject the upper hexane layer.
GC-MS Parameters
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven: 60°C (1 min)
20°C/min 280°C (hold 5 min). -
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ion: m/z 181 (Pentafluorotropylium ion - characteristic of PFBHA derivatives).
-
Molecular Ion: [M+195]+ (Derivatized mass).
-
Part 4: Method Validation Framework
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
| Parameter | Acceptance Criteria | Experimental Check |
| Specificity | Resolution > 1.5 between derivative and excess reagent peaks. | Inject blank reagent vs. spiked sample. |
| Derivatization Efficiency | > 98% conversion. | Compare peak area of derivative at 30 min vs. 60 min incubation. If area increases, reaction is incomplete. |
| Linearity | 5-point calibration curve (e.g., 1 ppm to 100 ppm). | |
| Stability | < 2% change over 24 hours. | Re-inject prepared sample after 24h in autosampler. |
Operational Workflow Diagram
Caption: Decision matrix for selecting the appropriate derivatization pathway based on analytical needs.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3][6][7] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Uchiyama, S., et al. (2003). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography A.
-
Cancilla, D. A., et al. (1992). Detection of carbonyl compounds in environmental samples using PFBHA derivatization and GC-MS. Journal of AOAC International.
Sources
- 1. This compound | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CAS#:172900-75-3 | this compound | Chemsrc [chemsrc.com]
- 7. Desmethoxy Aliskiren Impurity - SRIRAMCHEM [sriramchem.com]
Application Notes and Protocols for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde as a versatile building block in medicinal chemistry and drug discovery. While direct therapeutic applications of this specific molecule are an emerging area of investigation, its structural similarity to other biologically active benzaldehydes, such as vanillin and its derivatives, suggests significant potential.
This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for the synthesis of derivatives and subsequent evaluation of their biological activity. The focus is on providing a practical framework for integrating this compound into early-stage drug discovery workflows.
Introduction and Rationale
This compound is a substituted benzaldehyde with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol .[1][2] Its core structure, a substituted benzene ring with an aldehyde group, is a common pharmacophore found in a wide array of biologically active compounds. The methoxy and methoxypropoxy substitutions on the aromatic ring are key features that can influence the molecule's pharmacokinetic and pharmacodynamic properties, including solubility, lipophilicity, and receptor-binding interactions.
The primary rationale for exploring this compound in drug discovery stems from the well-documented bioactivities of structurally related compounds. Benzaldehyde derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related compound, is a precursor for the synthesis of Schiff bases that have shown diverse biological activities.[7] The aldehyde functional group is particularly useful as it provides a reactive handle for the synthesis of a wide variety of derivatives, such as imines (Schiff bases), which are themselves an important class of compounds in medicinal chemistry.[7][8]
These notes will guide researchers in leveraging the chemical reactivity of this compound to generate novel molecular entities for screening and lead optimization.
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting material is crucial for experimental design, particularly in synthesis and for interpreting structure-activity relationships (SAR).
| Property | Value | Source |
| CAS Number | 172900-75-3 | [1][2][9] |
| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |
| Molecular Weight | 224.25 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | COCCCOC1=C(C=CC(=C1)C=O)OC | [1][2] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |
| logP (calculated) | 1.923 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 7 | [1] |
Potential Therapeutic Areas and Mechanistic Insights
Based on the known activities of related benzaldehyde derivatives, this compound can be considered a valuable starting point for exploring several therapeutic areas:
-
Antimicrobial Agents: Benzaldehyde and its substituted analogs have demonstrated activity against a range of bacteria and fungi.[4][5][6] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the methoxypropoxy side chain could potentially enhance penetration into microbial cells.
-
Antioxidant Compounds: Phenolic compounds, including many benzaldehyde derivatives, are known for their ability to scavenge free radicals.[3][10] While this compound itself is not a phenol, its derivatives could be designed to incorporate phenolic hydroxyl groups or other moieties that confer antioxidant activity.
-
Anti-inflammatory Drugs: Certain benzaldehyde derivatives have been shown to modulate inflammatory pathways. The synthesis of derivatives from this compound could lead to novel compounds that inhibit key inflammatory mediators.
The general workflow for exploring these applications is outlined below.
Caption: Drug discovery workflow using the target molecule.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives from this compound and their subsequent biological evaluation.
Protocol for Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases (imines) via the condensation reaction of this compound with a primary amine. This is a robust and versatile reaction for generating a library of diverse compounds.
Rationale: The aldehyde group is electrophilic and readily reacts with the nucleophilic primary amine. The reaction is typically catalyzed by a small amount of acid, and the removal of water drives the equilibrium towards the formation of the imine product. Ethanol is a common solvent as it dissolves the reactants and is easily removed.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, benzylamine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10 mL per gram of aldehyde).
-
Addition of Amine: To this solution, add 1.0 equivalent of the chosen primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The reaction time can vary from 2 to 8 hours depending on the reactivity of the amine.
-
Isolation of the Product:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
-
Characterization: Characterize the purified Schiff base derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for Schiff base synthesis.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains, following established guidelines.
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a reliable measure of the compound's potency.
Materials:
-
Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL).
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (broth and DMSO without compound).
-
Incubator (37°C).
-
Microplate reader (optional, for quantitative measurement of turbidity).
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the stock solution of the test compound (this will be the highest concentration).
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a range of concentrations of the test compound.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add 10 µL of the standardized bacterial suspension to each well (except for the sterility control wells).
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing CAMHB and the bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its reactive aldehyde functionality allows for the straightforward synthesis of diverse compound libraries, particularly Schiff bases. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to systematically investigate the potential of this molecule and its derivatives in antimicrobial, antioxidant, and other drug discovery programs. The insights gained from such studies will be invaluable in advancing this compound from a chemical curiosity to a valuable tool in medicinal chemistry.
References
- Smolecule. (2023, August 15). Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6.
- PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- ResearchGate. (2025, August 9). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021 | Request PDF.
- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.
- BOC Sciences. CAS 42580-35-8 4-(3-methoxypropoxy)benzaldehyde.
- National Institutes of Health. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC.
- ChemScene. 172900-75-3 | this compound.
- DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
- PubChem. 4-(Methoxymethoxy)benzaldehyde | C9H10O3 | CID 250074.
- Chemdad Co. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)-.
- ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- PubChem. This compound | C12H16O4 | CID 11218358.
- Abcam. Epothilone D, Microtubule-stabilizing agent (CAS 189453-10-9).
- National Institutes of Health. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC.
- Springer. (2015, January 28). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021.
- National Institutes of Health. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC.
- Oakwood Chemical. 4-Hydroxy-3-methoxy-benzaldehyde.
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- 2. This compound | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 [jmicrobiol.or.kr]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)- Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis
The Grignard reaction, a cornerstone of organic chemistry, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2] Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction remains a pivotal tool for the construction of complex molecular architectures, particularly in the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively.[1][3][4][5]
This application note provides a comprehensive guide to the Grignard reaction involving 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a polysubstituted aromatic aldehyde. The presence of multiple ether functionalities on the aromatic ring makes this substrate a valuable synthon in the development of various pharmacologically active compounds and advanced materials.[6][7] The protocol herein details the reaction with ethylmagnesium bromide as a representative Grignard reagent to yield 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol. This guide is designed to provide researchers with a robust and reproducible methodology, underpinned by a thorough understanding of the reaction mechanism, safety considerations, and troubleshooting strategies.
Reaction Mechanism and Stereochemistry
The Grignard reaction with an aldehyde proceeds via a nucleophilic addition mechanism.[8] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[9] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide.[10] Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[9][10]
The reaction with this compound to form 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol is depicted below:
Caption: Stepwise mechanism of the Grignard reaction.
Experimental Protocol
This protocol details the synthesis of 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol using ethylmagnesium bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 185040-59-5 | 224.25 | 5.0 g | 22.3 |
| Magnesium turnings | 7439-95-4 | 24.31 | 0.65 g | 26.7 |
| Bromoethane (Ethyl bromide) | 74-96-4 | 108.97 | 2.91 g (2.0 mL) | 26.7 |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~100 mL | - |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1 crystal | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure
Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination. [11]2. Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask.
-
Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves as an initiator. [12]4. Solvent and Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane in 30 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 2-3 mL of the bromoethane solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. [13]If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary. [13][14]6. Grignard Formation: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. [15]After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a grayish, cloudy mixture.
Part 2: Reaction with this compound
-
Aldehyde Solution Preparation: Dissolve this compound in 50 mL of anhydrous diethyl ether in a separate dry flask.
-
Addition of Aldehyde: Transfer the aldehyde solution to the dropping funnel. Cool the Grignard reagent solution to 0 °C using an ice bath. [16]3. Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion. [16] Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a biphasic mixture with white precipitate (magnesium salts).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol.
Caption: Workflow for the synthesis of the target alcohol.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. [17]All manipulations should be carried out under an inert atmosphere in a fume hood. [18]* Diethyl Ether: Diethyl ether is extremely flammable and volatile. [19]Ensure there are no open flames or spark sources in the laboratory. [17]Work in a well-ventilated fume hood.
-
Bromoethane: Bromoethane is a toxic and volatile alkyl halide. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves, with Nomex gloves for handling pyrophoric materials). [18]* Emergency Preparedness: Have an appropriate fire extinguisher (Class D for reactive metals) and a safety shower/eyewash station readily accessible. Do not work alone when performing this reaction. [18]
Expected Results and Characterization
The expected product is 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol. The typical yield for this type of reaction ranges from 70-90%, depending on the purity of the reagents and the exclusion of moisture.
Expected Characterization Data:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons, the methoxy groups, the methoxypropoxy side chain, the ethyl group, and the hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): Will show distinct signals for all unique carbon atoms in the molecule.
-
IR (neat, cm⁻¹): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is expected.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (254.32 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate | - Wet glassware or solvent.- Impure magnesium turnings (oxide layer).- Low reactivity of the alkyl halide. | - Ensure all glassware is oven-dried and assembled under inert gas.<[11]br>- Use freshly opened anhydrous solvent.- Activate magnesium by crushing, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.<[12]br>- Use a more reactive alkyl halide if necessary. |
| Low yield of the desired product | - Incomplete formation of the Grignard reagent.- Presence of moisture in the aldehyde or solvent.- Side reactions. | - Ensure the Grignard reagent is fully formed before adding the aldehyde.- Purify the aldehyde and ensure it is dry before use.- Control the reaction temperature carefully during the addition of the aldehyde. |
| Formation of biphenyl as a side product | - This is more common with aryl Grignard reagents but can occur with alkyl Grignards at elevated temperatures. | - Maintain a low reaction temperature. [14] |
| Difficult purification | - The product may be an oil that is difficult to crystallize.- Similar polarity of starting material and product. | - Use a high-quality silica gel for column chromatography and a carefully selected eluent system.- Consider derivatization to a solid for easier purification and characterization if necessary. |
Conclusion
The Grignard reaction of this compound with ethylmagnesium bromide provides an efficient route to the corresponding secondary alcohol. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.
References
-
Wikipedia. Grignard reaction. [Link]
-
University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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Wikipedia. Grignard reagent. [Link]
-
University of Colorado, Boulder. The Grignard Reaction. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
Reddit. How do grignard reagents react with alcohol? [Link]
-
The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Khan Academy. Using the Grignard Reaction to Make Alcohols. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
BYJU'S. Grignard Reagent. [Link]
-
University of Missouri–Kansas City. 6. Grignard Reaction. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation? [Link]
-
PubMed Central. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]
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American Chemical Society. Grignard Reaction. [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
SciSpace. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Prob. [Link]
-
Chemistry Stack Exchange. What are the specific dangers associated with Grignard reagents? [Link]
-
ResearchGate. Synthesis of 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (7). [Link]
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Scale-up synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
An Application Note for the Scalable Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Introduction: The Significance of Substituted Benzaldehydes
This compound is a substituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a methoxy and a methoxypropoxy group, makes it a valuable building block for creating targeted functionalities in drug discovery and materials science. Substituted benzaldehydes are pivotal intermediates, with the aldehyde group serving as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.[1][2][3] The ether linkages, particularly the methoxypropoxy chain, can enhance the lipophilicity and metabolic stability of derivative compounds, which are desirable properties in pharmaceutical development.
This application note provides a detailed, scalable protocol for the synthesis of this compound via the Williamson ether synthesis. This classic yet robust method involves the O-alkylation of a phenol, offering high yields and operational simplicity suitable for scale-up.[4][5][6] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss the critical parameters for ensuring a successful and reproducible synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 1-bromo-3-methoxypropane. The reaction is facilitated by a base, typically potassium carbonate, in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
Overall Reaction:
Caption: Overall reaction for the synthesis of the target compound.
Mechanistic Rationale
The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4][7] The mechanism involves two key steps:
-
Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of isovanillin. This generates a highly nucleophilic phenoxide ion. The choice of a moderately strong base like K₂CO₃ is crucial to ensure efficient deprotonation without causing unwanted side reactions with the aldehyde functionality.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromo-3-methoxypropane. This carbon is bonded to the bromine atom, which is a good leaving group. The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of the desired ether linkage in a single, concerted step.[5][7]
Using a polar aprotic solvent like DMF is advantageous as it solvates the potassium cation, leaving the phenoxide anion relatively "bare" and more nucleophilic, thereby accelerating the rate of the SN2 reaction.[6]
Caption: Mechanism of the Williamson ether synthesis.
Scale-up Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis of the target product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 152.15 | 100.0 g | 0.657 | 1.0 |
| 1-Bromo-3-methoxypropane | 153.02 | 110.5 g (77.8 mL) | 0.722 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 136.2 g | 0.985 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1000 mL | - | - |
| Ethyl Acetate | 88.11 | ~1500 mL | - | - |
| Deionized Water | 18.02 | ~2000 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~30 g | - | - |
Equipment
-
3-Liter, three-neck round-bottom flask
-
Mechanical stirrer with stirring shaft and paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel (optional)
-
Large separatory funnel (2 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: Assemble the 3-liter three-neck flask with the mechanical stirrer, condenser, and a temperature probe. Charge the flask with isovanillin (100.0 g), anhydrous potassium carbonate (136.2 g), and DMF (1000 mL).
-
Reagent Addition: Begin stirring the mixture to form a suspension. Slowly add the 1-bromo-3-methoxypropane (110.5 g) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 60-65 °C using the heating mantle. Maintain this temperature and continue vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the isovanillin spot.
-
Work-up - Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 2 L of cold deionized water. This will precipitate the inorganic salts and any unreacted starting material.
-
Work-up - Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with deionized water (2 x 500 mL) to remove residual DMF, followed by a wash with brine (1 x 500 mL) to facilitate phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel if higher purity is required.
-
Final Product: The purified product, this compound, should be dried under vacuum. The expected yield is typically in the range of 85-95%.
Product Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Value | Source |
| Chemical Formula | C₁₂H₁₆O₄ | [8][9] |
| Molecular Weight | 224.25 g/mol | [8][9] |
| Appearance | Colorless to pale yellow oil or low-melting solid | - |
| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [10] |
| Density | 1.1 ± 0.1 g/cm³ | [10] |
| Theoretical Yield | 147.4 g (based on 100 g isovanillin) | - |
| Typical Experimental Yield | 125.3 - 140.0 g (85-95%) | [11] |
-
¹H NMR: Spectral data should confirm the presence of the aromatic protons, the aldehyde proton (~9.8 ppm), the two methoxy group signals, and the protons of the propoxy chain.
-
FTIR: The infrared spectrum should show a characteristic strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹ and C-O stretches for the ether linkages.[12]
Safety and Handling
-
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): May cause skin and serious eye irritation.[13] Handle with care, avoiding dust inhalation.
-
1-Bromo-3-methoxypropane: Is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): Is a flammable liquid and is harmful in contact with skin or if inhaled. It is a suspected teratogen. Work must be performed in a well-ventilated fume hood.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13] The reaction should be performed with appropriate engineering controls and personal protective equipment.
References
- PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.
- National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PubMed Central.
- HazelChem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ChemScene. (n.d.). This compound.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- Chemsrc. (2025, August 24). CAS#:172900-75-3 | this compound.
- The Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Syntheses Procedure. (n.d.). veratraldehyde.
- MilliporeSigma. (2024, September 9).
- Google Patents. (n.d.). CN101648854B - Catalytic synthesis method of veratraldehyde.
- ResearchGate. (n.d.).
- PrepChem. (n.d.). Synthesis of veratraldehyde.
- Frontiers. (2022, July 6).
- ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and....
- National Center for Biotechnology Information. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PubMed Central.
- ResearchGate. (2025, August 10).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Frontiers. (2022, July 7).
- Benchchem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.
- Williamson Ether Synthesis. (n.d.).
- ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
- Patsnap. (n.d.).
- Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
Sources
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- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
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- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
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- 9. This compound | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS#:172900-75-3 | this compound | Chemsrc [chemsrc.com]
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Troubleshooting & Optimization
Removal of unreacted starting materials from 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. The following troubleshooting guides and FAQs are designed to address specific experimental issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
How can I assess the purity of my crude this compound and identify the unreacted starting materials?
Answer:
Before attempting any purification, it is critical to assess the composition of your crude product. Thin-Layer Chromatography (TLC) is the most common and effective initial step.
Protocol: Analytical Thin-Layer Chromatography (TLC)
-
Spotting: On a silica gel TLC plate, spot your crude reaction mixture, a sample of pure vanillin (starting material), and a co-spot (crude mixture and vanillin spotted on the same point).
-
Elution: Develop the TLC plate in a chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[1]
-
Visualization: Visualize the plate under a UV lamp (254 nm). Aldehydes are typically UV-active. Staining with an appropriate agent (e.g., potassium permanganate) can also be used.
-
Analysis:
-
The desired product, this compound, is less polar than vanillin due to the ether linkage replacing the phenolic hydroxyl group. Therefore, it will have a higher Rf value (travel further up the plate) than vanillin.
-
The presence of a spot in your crude mixture lane that corresponds to the Rf of the pure vanillin standard confirms the presence of this unreacted starting material.
-
The other starting material, 1-bromo-3-methoxypropane, is less likely to be visible under UV unless it is present in very high concentrations, but it can often be removed during aqueous work-up or subsequent purification steps due to its different polarity.
-
| Compound | Expected Relative Rf Value | Rationale |
| This compound | Higher | The ether group is less polar than the hydroxyl group. |
| Vanillin | Lower | The phenolic hydroxyl group is polar and interacts strongly with the silica gel. |
What is the most effective initial purification step to remove the bulk of unreacted vanillin?
Answer:
Given that vanillin possesses an acidic phenolic hydroxyl group, a simple and highly effective initial purification step is a liquid-liquid extraction with a basic aqueous solution. This deprotonates the vanillin, forming a water-soluble phenoxide salt, which partitions into the aqueous phase, leaving the desired product in the organic phase.[2]
Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization and Drying: Wash the organic layer with water to remove any residual base, followed by a brine wash to aid in drying. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
This procedure will remove the majority of the acidic vanillin impurity. However, for very high purity requirements, residual vanillin or other non-acidic impurities may remain, necessitating further purification.
My product is still impure after extraction. Should I use column chromatography or recrystallization?
Answer:
The choice between column chromatography and recrystallization depends on the nature and quantity of the remaining impurities, as well as the physical state of your product.
-
Column Chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful if your product is an oil or if there are multiple impurities with polarities close to that of your desired compound.[3][4]
-
Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent system can be found. It is highly effective at removing small amounts of impurities.[5]
The following decision workflow can guide your choice:
Caption: Decision workflow for purification.
I'm performing column chromatography. What are the recommended conditions and how can I troubleshoot poor separation?
Answer:
For the separation of this compound from residual vanillin, silica gel is the recommended stationary phase.[3] A mobile phase consisting of a hexane/ethyl acetate gradient is typically effective.
Recommended Column Chromatography Parameters:
| Parameter | Recommendation | Rationale & Troubleshooting |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the compounds. Your less polar product will elute before the more polar vanillin.[1] |
| TLC for Solvent System | Find a solvent system that gives your product an Rf of ~0.3 for optimal separation.[1] | If separation is poor, try a different solvent system. For example, dichloromethane/methanol can be an alternative. |
| Column Packing | Slurry packing method | Ensures a homogenous stationary phase, preventing channeling and poor separation.[4] |
| Sample Loading | Dry loading or minimal solvent | Dissolve the crude product in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel before loading. This leads to sharper bands. |
Troubleshooting Common Issues:
-
Compound Decomposition: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If you observe streaking or decomposition, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your mobile phase.[1]
-
Poor Separation: If the spots are too close on the TLC, the separation on the column will be difficult. Experiment with different solvent systems to maximize the difference in Rf values.
-
Co-elution: If impurities are co-eluting with your product, a slower gradient or a different solvent system might be necessary. Flash chromatography can provide better resolution than gravity chromatography.[3]
I have a solid product and want to try recrystallization. How do I choose a suitable solvent?
Answer:
The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures.
Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your impure solid in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, toluene, water, or mixtures).
-
Heat the tubes in a water bath. A good solvent will dissolve the solid completely upon heating.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
A suitable solvent will result in the formation of crystals upon cooling.
For this compound, a mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The compound is typically soluble in the alcohol, and the addition of water (the "anti-solvent") reduces the solubility and induces crystallization.
Troubleshooting Crystallization:
-
No Crystals Form: The solution may not be saturated. Try boiling off some of the solvent to concentrate the solution. If that fails, the solvent may be unsuitable.
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and allowing it to cool more slowly, or add slightly more of the primary solvent.
References
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
- ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
-
University of Toronto Scarborough. Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- Scribd.Experiment 20 Reduction of Vanillin HANDOUT.
- YouTube. (2024). Org 2 Expt 5- Reduction of Vanillin.
-
PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
- 12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses.
- Reduction of Vanillin to Vanillyl Alcohol.
- MedChemExpress.4-?Hydroxy-?3-?methoxy benzaldehyde-?d3 | Stable Isotope.
- Separation and Purification of Vanillin and p-Hydroxybenzaldehyde
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- ResearchGate.Computational validation of 4-hydroxy-3-methoxy benzaldehyde analogue.
- Recrystalliz
- Semantic Scholar. (1992). One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde).
- University of Delaware.Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
- Google Patents.US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
- PMC.4-Methoxy-3-(methoxymethyl)benzaldehyde.
-
PubChem. this compound. Retrieved from [Link]
- ResearchGate.Chemical structure of vanillin (4-hydroxy3-methoxybenzaldehyde).
- Organic Syntheses.m-METHOXYBENZALDEHYDE.
- Google Patents.CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- ChemScene.172900-75-3 | this compound.
Sources
Technical Support Center: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Subject: Degradation Pathways & Stability Management CAS: 172900-75-3 (Aliskiren Intermediate) Document ID: TS-KB-ALI-004 Last Updated: January 31, 2026[1]
Executive Technical Summary
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (hereafter referred to as MMPB ) is a critical chiral building block in the synthesis of renin inhibitors, most notably Aliskiren .[1]
As a Senior Application Scientist, I often see process failures not because of complex chemistry, but due to a misunderstanding of the aldehyde functionality's lability . MMPB is structurally derived from isovanillin; it possesses an electron-rich aromatic ring that significantly accelerates autoxidation.[1][2]
The Critical Insight: The methoxy and methoxypropoxy substituents at positions 3 and 4 act as electron-donating groups (EDGs).[1] While they stabilize the aromatic ring, they activate the carbonyl carbon toward oxidation and nucleophilic attack.[2] Your primary degradation vector is radical-initiated autoxidation to the corresponding benzoic acid.[1][2]
Interactive Troubleshooting Guide
Module A: Degradation Pathway Visualization
The following diagram maps the causality between environmental stress and specific impurity formation. Use this to diagnose your HPLC impurity profile.[1][2][3]
Figure 1: Mechanistic map of MMPB degradation.[1] The primary pathway (Red) is autoxidation to the carboxylic acid.[2]
Module B: Diagnostic FAQs & Protocols
Q1: My HPLC shows a new peak at RRT ~0.85 (earlier than MMPB). What is it?
Diagnosis: This is almost certainly the Carboxylic Acid Impurity (4-methoxy-3-(3-methoxypropoxy)benzoic acid).[1]
-
Mechanism: Aldehydes undergo autoxidation upon exposure to air.[1][2][4][5] The electron-donating alkoxy groups on the ring stabilize the intermediate benzoyl radical, actually accelerating this process compared to unsubstituted benzaldehyde [1].[1]
-
Root Cause:
Corrective Protocol: Nitrogen Sparging & Antioxidant Screen
-
Immediate Action: Repurify via recrystallization (typically from Ethyl Acetate/Heptane) to remove the acid.[1][2] The acid is significantly more polar and will remain in the mother liquor or can be washed out with mild bicarbonate solution.[2]
-
Prevention: Store under Argon (heavier than air).[1][2] If the process allows, add BHT (Butylated Hydroxytoluene) at 0.1 mol% during workup to scavenge peroxy radicals [2].[2]
Q2: I see a "split" peak or broad shoulder when analyzing in Methanol.
Diagnosis: You are generating Hemiacetals/Acetals in situ inside the HPLC vial.
-
Mechanism: Aldehydes react reversibly with alcohols (MeOH, EtOH) in the presence of trace acid to form hemiacetals.[2]
-
Verification: Run the sample in Acetonitrile (MeCN) instead of Methanol. If the peak disappears, it was a solvent artifact, not a process impurity.[2]
Q3: The material turned from white/pale yellow to dark brown.
Diagnosis: Advanced oxidative polymerization or "browning."
-
Mechanism: While the acid is the primary oxidation product, prolonged UV exposure or thermal stress can lead to radical coupling of the aromatic rings or quinoid-like structures, especially if trace transition metals (Fe, Cu) are present from reactor walls.
-
Troubleshooting: Check your reactor cleaning validation. Trace metal ions catalyze the radical propagation step of aldehyde oxidation by orders of magnitude [3].[1][2]
Analytical Reference Data
Use the table below to correlate retention times with specific structural modifications.
Table 1: Impurity Profile & Relative Retention Times (RRT) Method Condition: C18 Column, Water/ACN gradient with 0.1% Formic Acid.
| Compound Name | Structure Type | RRT (Approx) | Detection Note |
| MMPB-Acid | Carboxylic Acid | 0.80 - 0.90 | Shifts with pH; elutes earlier in basic buffer.[1] |
| Isovanillin | Starting Material | 0.40 - 0.50 | Distinct phenolic UV shift.[1][2] |
| MMPB (Target) | Aldehyde | 1.00 | Main Peak |
| MMPB-Alcohol | Benzyl Alcohol | 0.95 - 1.05 | Formed via Cannizzaro or NaBH4 reduction.[1] |
| MMPB-Acetal | Dimethyl Acetal | 1.20 - 1.30 | Only seen if MeOH used in process/analysis.[1][2] |
| Dimer | Bis-aryl | > 1.50 | Late eluting, broad peak.[1][2] |
Standard Operating Procedure (SOP) for Handling
To maintain >99.5% purity for Aliskiren synthesis, strict adherence to this handling protocol is required.
Storage & Stability Protocol (SOP-ALI-04)
-
Atmosphere Control:
-
Material must be packed in double polyethylene bags (antistatic).[1][2]
-
Mandatory: Backfill the outer container (HDPE drum/Aluminum bottle) with Nitrogen or Argon.[1][2]
-
Why? Oxygen scavenging is diffusion-limited in solids, but surface oxidation creates "seed" peroxy radicals that propagate through the crystal lattice.[1][2]
-
-
Temperature:
-
Store at 2°C – 8°C .
-
Do not freeze unless validated (freeze-thaw cycles can induce moisture condensation, promoting hydrate formation).[1]
-
-
Re-test Period:
Workup Precaution (The "Cannizzaro" Trap)
-
Risk: During the alkylation of Isovanillin, strong base (NaOH/KOH) is used.[2] If the reaction is quenched but left at high pH (>11) while warm, the unreacted aldehyde will disproportionate.[2]
-
Control: Quench the reaction mixture to pH 7-8 immediately after completion. Do not hold the aldehyde in strong caustic solution for >30 minutes.[1][2]
References
-
Bowden, K. (2014).[1][2][6] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. National Institutes of Health (PubMed).[1][2] Available at: [Link]
-
Ingold, K. U. (1961).[1][2] Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589.[2] (Foundational text on radical scavenging mechanisms in aldehydes).
-
Novartis AG. (2007).[2] Process for the preparation of Aliskiren. World Intellectual Property Organization (WO Patent 2007/045420).[1][2] (Describes the specific synthesis and handling of the methoxypropoxy intermediate).
-
PubChem. (2024).[1][2][7] this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
-
Veeprho. (2023).[1][2] Aliskiren Impurity Profiling and Standards. Available at: [Link][1]
Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and your internal Quality Assurance protocols before handling chemical substances.
Sources
- 1. This compound | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Alternatives to 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in Synthesis
[1]
Executive Summary
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3) is a critical intermediate in the synthesis of Aliskiren (Tekturna/Rasilez), a direct renin inhibitor.[1] Its specific 3-alkoxy side chain targets the S3sp subpocket of the renin enzyme, conferring high affinity and selectivity.[2]
While available as a custom synthesis building block, reliance on this specific pre-made aldehyde presents challenges in cost , oxidative stability (aldehydes degrade to carboxylic acids over time), and supply chain rigidity .
This guide outlines three strategic alternatives for researchers and process chemists:
-
The Process Alternative: De novo synthesis from Isovanillin (Cost/Scalability focused).
-
The Stability Alternative: Utilization of the Benzyl Alcohol precursor (Storage/Purity focused).
-
The Structural Alternative: Bioisosteric replacements for the 3-methoxypropoxy chain (Medicinal Chemistry/SAR focused).
Part 1: The Benchmark & Retrosynthetic Logic
To understand the alternatives, we must first analyze the role of the benchmark reagent.
-
Target Moiety: The 3-(3-methoxypropoxy)-4-methoxybenzyl fragment.[1][3]
-
Critical Function: The methoxypropoxy tail extends into the distinct S3sp subpocket of human renin.[4] This interaction is hydrophobic but anchored by a hydrogen bond between the distal ether oxygen and Tyr14 of the enzyme.[2]
-
Synthesis Role: The aldehyde functionality typically serves as the electrophile in Julia-Kocienski olefinations or Grignard additions to couple the "Head" and "Tail" fragments of Aliskiren.
Visualization: Retrosynthetic Disconnections
The following diagram illustrates how the target aldehyde relates to its precursors and alternatives.
Figure 1: Strategic disconnections showing how alternatives feed into the Aliskiren pathway.[1]
Part 2: Comparative Analysis of Alternatives
Alternative 1: The "Process Workhorse" (Isovanillin Route)
Best For: Scale-up, Cost Reduction, Supply Chain Independence.
Instead of purchasing the expensive pre-functionalized aldehyde, this approach constructs it in situ from commodity chemicals: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 1-chloro-3-methoxypropane .[1]
-
Mechanism: Williamson Ether Synthesis.
-
Advantage: Isovanillin is cheap and widely available. The reaction is robust and avoids the premium markup of the custom aldehyde.
-
Regioselectivity: High. Unlike starting from catechol (which requires differentiating two hydroxyls), Isovanillin has the 4-position already blocked by a methyl group, forcing alkylation solely at the 3-position.[1]
Alternative 2: The "Stable Precursor" (Benzyl Alcohol)
Best For: GMP Storage, Shelf-life, Convergent Synthesis.
Aldehydes are prone to air oxidation, forming the corresponding benzoic acid impurity (4-methoxy-3-(3-methoxypropoxy)benzoic acid), which can terminate chain elongation reactions.[1] The alcohol analog, [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol , is a crystalline solid with superior stability.[1]
-
Strategy: Store the alcohol. Perform a mild oxidation (e.g., MnO₂, Swern, or TEMPO) immediately prior to the coupling step.
-
Self-Validating Step: The oxidation reaction provides a clear TLC/HPLC checkpoint before committing the expensive coupling partner.[1]
Part 3: Experimental Protocols
Protocol A: Optimized Synthesis from Isovanillin
This protocol replaces the commercial reagent with a synthesis validated for high yield and low impurity profile.
Reagents:
-
Isovanillin (1.0 eq)[1]
-
1-Chloro-3-methoxypropane (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
Potassium Iodide (KI) (0.1 eq) - Catalyst[1]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)[1]
Workflow Diagram:
Figure 2: Step-by-step workflow for the Williamson ether synthesis of the target aldehyde.[1]
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with Isovanillin (15.2 g, 100 mmol) and DMF (100 mL).
-
Activation: Add anhydrous
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 15 minutes to deprotonate the phenol. -
Alkylation: Add 1-chloro-3-methoxypropane (13.0 g, 120 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C . Monitor via HPLC or TLC (Eluent: 30% EtOAc/Hexane).
-
Checkpoint: The reaction is complete when Isovanillin (<5%) is consumed.
-
-
Workup: Cool to RT. Pour into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. The crude oil often crystallizes upon standing or can be purified via silica plug if high purity (>99%) is required.
Part 4: Data & Performance Comparison
The following table compares the direct purchase of the benchmark aldehyde against the Isovanillin alternative.
| Feature | Benchmark (Direct Purchase) | Alternative (Isovanillin Route) |
| CAS | 172900-75-3 | Start: 621-59-0 (Isovanillin) |
| Cost Efficiency | Low (Custom Synthesis Premium) | High (Commodity Precursors) |
| Purity Risk | Acid impurity (oxidation) | Dialkylation (negligible if optimized) |
| Supply Chain | Single-source dependency | Multi-source (Generic reagents) |
| Yield | N/A (Purchased) | 85 - 92% (Isolated) |
| Reaction Time | Instant (Off-the-shelf) | 12 - 18 Hours |
Impurity Profile Note
When synthesizing from Isovanillin, the primary impurity to watch is the O-alkylation of the aldehyde oxygen (rare) or Cannizzaro disproportionation if the base concentration is too high and water is present. Using anhydrous
Part 5: Decision Matrix
Use the following logic to select the correct reagent for your phase of development:
-
Discovery Phase (mg scale):
-
Recommendation:Buy the Benchmark.
-
Reasoning: Speed is paramount. The cost of synthesis time outweighs the reagent cost.
-
-
Process Development / Pilot (kg scale):
-
Recommendation:Use Isovanillin + Alkyl Chloride.
-
Reasoning: This offers the lowest Cost of Goods Sold (COGS). You gain control over the impurity profile and avoid shipping unstable aldehydes.
-
-
GMP Manufacturing (Ton scale):
-
Recommendation:Use the Benzyl Alcohol Intermediate.
-
Reasoning: For regulatory filing, defining a stable starting material (SM) is crucial. The alcohol can be stored for years without degradation, whereas the aldehyde requires cold chain logistics.
-
References
-
Sandham, D. A., et al. (2000).[5] "A convergent synthesis of the renin inhibitor CGP60536B." Tetrahedron Letters, 41(51), 10091-10094.[5] Link
-
Dong, H., et al. (2005).[5] "Practical synthesis of an orally active renin inhibitor aliskiren."[5] Tetrahedron Letters, 46(37), 6337-6340.[5] Link
-
Herold, P., et al. (Speedel Pharma AG).[5] (2002).[1] "Process for the preparation of substituted octanoyl amides utilizing a stereoselective halolactonization."[5] WO Patent 2002002508 A1.[5] Link
-
Cini, E., et al. (2016).[5] "Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence." Organic Process Research & Development, 20(2), 270-283.[1][5] Link
-
Wood, J. M., et al. (2003).[2] "Structure-based design of aliskiren, a novel orally effective renin inhibitor."[1][6] Biochemical and Biophysical Research Communications, 308(4), 698-705.[2] Link
Sources
- 1. Aliskiren Hemifumarate - LKT Labs [lktlabs.com]
- 2. eoinobrien.org [eoinobrien.org]
- 3. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
A Comparative Purity Analysis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde from Different Suppliers: A Guide for Researchers
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. This guide provides an in-depth comparative analysis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a key intermediate, from three hypothetical commercial suppliers. We will delve into a multi-faceted analytical approach to not only quantify the purity but also to identify and characterize potential impurities that could impact downstream applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality of their chemical reagents.
Introduction to this compound and the Imperative of Purity
This compound, with the CAS number 1391054-46-9, is a substituted benzaldehyde derivative increasingly utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring both methoxy and methoxypropoxy groups on the benzene ring, offers versatile reactivity for further chemical modifications.
The seemingly minor presence of impurities in a starting material can have profound consequences in a multi-step synthesis. These unsolicited molecules can lead to side reactions, lower yields of the desired product, and the formation of new, often difficult-to-remove impurities in subsequent steps. In the context of drug development, such impurities can pose significant safety risks and create regulatory hurdles. Therefore, a comprehensive purity analysis is not merely a quality control measure but a critical step in risk mitigation and ensuring the integrity of research and development projects.
This guide will walk you through a systematic approach to assess the purity of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—to build a comprehensive purity profile for each sample.
The Synthetic Provenance: Anticipating Potential Impurities
A crucial aspect of impurity profiling is understanding the synthetic route used to manufacture the compound of interest. This compound is commonly synthesized via a Williamson ether synthesis, a well-established method for forming ethers.[1] This reaction typically involves the deprotonation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a base, followed by nucleophilic substitution with 1-bromo-3-methoxypropane.
This synthetic pathway, while generally efficient, can introduce several predictable impurities:
-
Unreacted Starting Materials: Residual isovanillin and 1-bromo-3-methoxypropane may remain in the final product if the reaction does not go to completion or if purification is inadequate.
-
By-products of Side Reactions: The base used in the reaction can promote the elimination of HBr from 1-bromo-3-methoxypropane, leading to the formation of allyl methyl ether.
-
Over-alkylation or Incomplete Reaction Products: While less common with a primary alkyl halide, there is a possibility of side reactions involving the aldehyde functional group under certain conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetone, acetonitrile, ethyl acetate) and the base (e.g., potassium carbonate) could be present in trace amounts.
The following diagram illustrates the likely synthetic route and the potential impurities that can arise.
Caption: Synthetic pathway and potential impurities.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
To obtain a holistic view of the purity of this compound from each supplier, a multi-modal analytical workflow is employed. Each technique provides unique and complementary information.
Caption: Multi-modal analytical workflow.
Experimental Methodologies
The following sections detail the experimental protocols for each analytical technique. These methods are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the data.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for purity determination and impurity profiling of non-volatile organic compounds.[2][3] A reversed-phase method provides excellent separation of the target compound from its structurally similar impurities.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
System Suitability: Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low-boiling point by-products.[4] The mass spectrometer provides structural information for impurity identification.
Protocol:
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.
-
System Suitability: Inject a standard mix of expected volatile impurities (e.g., acetone, acetonitrile, allyl methyl ether) to verify retention times and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation of the main component and allows for the identification and quantification of impurities without the need for reference standards for each impurity (qNMR).[5]
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule, providing a fingerprint for the compound's identity.[6]
Protocol:
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
Sample Preparation: A small amount of the solid sample is placed directly on the UATR crystal.
Comparative Results and Discussion
The following table summarizes the hypothetical purity data obtained from the analysis of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC Area %) | 99.8% | 98.5% | 99.2% |
| Isovanillin (HPLC Area %) | 0.05% | 0.8% | 0.3% |
| 1-bromo-3-methoxypropane (GC-MS) | Not Detected | 0.2% | 0.1% |
| Allyl methyl ether (GC-MS) | Not Detected | 0.15% | 0.05% |
| Total Other Impurities (HPLC Area %) | 0.15% | 0.35% | 0.35% |
| Residual Solvents (GC-MS) | < 0.01% | 0.1% (Acetone) | < 0.01% |
| NMR Confirmation | Conforms | Conforms | Conforms |
| FT-IR Confirmation | Conforms | Conforms | Conforms |
Analysis of Supplier A:
The sample from Supplier A exhibits the highest purity at 99.8% as determined by HPLC. The levels of process-related impurities are very low, with unreacted isovanillin at only 0.05%. Volatile impurities, including the starting material 1-bromo-3-methoxypropane and the by-product allyl methyl ether, were not detected by GC-MS, indicating a highly efficient reaction and thorough purification process. The NMR and FT-IR spectra were consistent with the structure of this compound.
Analysis of Supplier B:
Supplier B's sample shows a lower purity of 98.5%. The most significant impurity is unreacted isovanillin at 0.8%. Additionally, GC-MS analysis revealed the presence of unreacted 1-bromo-3-methoxypropane (0.2%) and the elimination by-product allyl methyl ether (0.15%). The presence of 0.1% acetone as a residual solvent suggests that the final drying step of their purification process may be incomplete. While the primary structure was confirmed by NMR and FT-IR, the higher levels of multiple impurities make this product less suitable for applications requiring high purity.
Analysis of Supplier C:
The material from Supplier C has a purity of 99.2%. The impurity profile is better than that of Supplier B, with lower levels of starting materials and by-products. However, the total of other unidentified impurities is comparable to that of Supplier B. For critical applications, further investigation to identify these unknown impurities would be necessary.
Implications for Researchers:
For researchers in the early stages of discovery, a purity of 99.2% (Supplier C) might be acceptable. However, for those in process development or synthesizing materials for preclinical studies, the higher purity and cleaner impurity profile of the material from Supplier A would be highly preferable. The presence of reactive impurities like unreacted starting materials in the samples from Suppliers B and C could interfere with subsequent synthetic steps, potentially leading to the formation of unexpected side products and complicating purification efforts.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a multi-faceted analytical approach to thoroughly assess the purity of key chemical intermediates like this compound. While all three suppliers provided material that was structurally confirmed, significant differences in purity and impurity profiles were observed.
Based on this analysis, Supplier A provides the highest quality material with a purity of 99.8% and negligible levels of process-related and volatile impurities. For researchers and drug development professionals where purity is paramount to the success and reproducibility of their work, the material from Supplier A is the recommended choice.
It is imperative for scientists to not solely rely on the purity value stated on a supplier's certificate of analysis but to conduct their own verification, especially for critical applications. Understanding the potential impurities based on the synthetic route is a key aspect of a robust quality control strategy.
References
-
Chigurupati, S., et al. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
SIELC Technologies. (2018). 4-Hydroxy-3-methoxybenzaldehyde. [Link]
-
Li, Y., & Chen, J. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1377. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
ResearchGate. (n.d.). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
-
ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of... [Link]
-
MPG.PuRe. (n.d.). Figure S1. [Link]
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],... [Link]
-
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. [Link]
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- 5. pure.mpg.de [pure.mpg.de]
- 6. 3-(4-METHOXYPHENOXY)BENZALDEHYDE(62373-80-2) 1H NMR spectrum [chemicalbook.com]
Cost-benefit analysis of different synthetic pathways for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Executive Summary
This guide provides a technical analysis of synthetic routes for 3-(3-methoxypropoxy)-4-methoxybenzaldehyde (CAS 947274-14-8), a critical intermediate in the synthesis of the renin inhibitor Aliskiren .
The synthesis of this ether-linked benzaldehyde hinges on the selective alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde). While multiple pathways exist, the industrial viability is determined by the balance between raw material costs, atom economy, and impurity profiles. This guide compares the Classical Alkylation (SN2) against the Mitsunobu Etherification , providing optimized protocols and decision matrices for scale-up.
Key Finding: While the Mitsunobu reaction offers mild conditions for laboratory-scale discovery, the Finkelstein-Modified SN2 Alkylation using 1-chloro-3-methoxypropane is the superior pathway for process development, offering a 40% reduction in raw material costs and a significantly lower E-factor.
Chemical Pathway Analysis
The transformation requires the installation of a 3-methoxypropyl chain onto the C3-hydroxyl group of the isovanillin core.
Pathway A: Classical SN2 Alkylation (The Industrial Standard)
This pathway utilizes an alkyl halide in the presence of a base. The choice between the chloro- and bromo-linker is the primary variable.
-
Reagents: Isovanillin + 1-Chloro-3-methoxypropane + K2CO3 + KI (Cat).
-
Mechanism: Williamson Ether Synthesis via SN2 attack.
-
Optimization: The addition of Potassium Iodide (KI) is critical when using the cheaper chloride linker. It facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide transiently.
Pathway B: Mitsunobu Etherification (The Academic Route)
This pathway couples the phenol directly with an alcohol using redox activation.
-
Reagents: Isovanillin + 3-Methoxypropan-1-ol + DEAD/DIAD + Triphenylphosphine (PPh3).
-
Mechanism: Activation of the alcohol by the betaine intermediate, followed by nucleophilic displacement by the phenol.
-
Constraint: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazide waste, complicating purification.
Visualizing the Synthetic Logic
The following diagram illustrates the competing pathways and the mechanistic divergence.
Figure 1: Mechanistic flow comparing the Alkyl Halide route (Red) vs. the Mitsunobu route (Yellow).
Cost-Benefit & Performance Matrix
The following data is aggregated from process chemistry evaluations and patent literature regarding Aliskiren intermediates.
| Metric | Pathway A: Alkyl Chloride (Optimized) | Pathway A': Alkyl Bromide | Pathway B: Mitsunobu |
| Reagent Cost | Low (Chloride is commodity chemical) | Medium (Bromide is ~3x cost of Cl) | High (DEAD/PPh3 are expensive) |
| Atom Economy | High (Leaving group is KCl/HCl) | High (Leaving group is KBr) | Very Low (Stoichiometric TPPO waste) |
| Reaction Time | 8–12 Hours (with KI) | 4–6 Hours | 12–24 Hours |
| Yield | 88–92% | 90–95% | 70–80% |
| Purification | Simple (Aqueous workup/Crystallization) | Simple | Difficult (Chromatography often req.) |
| Scalability | Excellent (Multi-kg ready) | Good (Cost limited) | Poor (Waste handling issues) |
Decision Logic for Researchers:
-
Choose Pathway A (Chloride) if you are scaling up (>100g) or optimizing for cost of goods (COGS).
-
Choose Pathway A' (Bromide) if you are in early development (<50g) and need faster kinetics without optimizing for cost.
-
Choose Pathway B only if the alkyl halide is unavailable or if the phenol substrate is sensitive to the basic conditions of alkylation (rare for isovanillin).
Detailed Experimental Protocols
Protocol A: Optimized Finkelstein Alkylation (Recommended)
This protocol utilizes the catalytic iodide effect to accelerate the reaction of the cheaper alkyl chloride.
Reagents:
-
Isovanillin (1.0 eq)
-
1-Chloro-3-methoxypropane (1.2 eq) [CAS: 36215-07-3][1]
-
Potassium Carbonate (K2CO3) (1.5 eq) - Milled/Powdered
-
Potassium Iodide (KI) (0.1 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (5 volumes)
Procedure:
-
Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add Isovanillin (100 g, 0.657 mol) and DMF (500 mL).
-
Base Addition: Add K2CO3 (136 g, 0.985 mol) and KI (10.9 g, 0.065 mol). Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add 1-Chloro-3-methoxypropane (85.6 g, 0.788 mol) dropwise over 30 minutes.
-
Heating: Heat the mixture to 80–85°C . Monitor by HPLC/TLC.
-
Note: Without KI, this reaction requires 100°C+ and takes 24h. With KI, conversion is typically complete in 8–10h.
-
-
Workup: Cool to 25°C. Pour the mixture into ice-water (1.5 L). The product may precipitate as a solid or separate as an oil.
-
Isolation: Extract with Ethyl Acetate (3 x 300 mL). Wash organics with 1N NaOH (to remove unreacted isovanillin) and Brine. Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from Isopropyl Alcohol/Hexane if necessary, though high purity (>98%) is often achieved directly.
Protocol B: Mitsunobu Reaction (Small Scale Only)
Useful when avoiding basic conditions or halides.
Reagents:
-
Isovanillin (1.0 eq)
-
3-Methoxypropan-1-ol (1.1 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
-
Solvent: THF (anhydrous)
Procedure:
-
Dissolve Isovanillin (1.0 g) and PPh3 (1.2 eq) in anhydrous THF under Nitrogen.
-
Add 3-Methoxypropan-1-ol (1.1 eq). Cool to 0°C.
-
Add DIAD dropwise (exothermic).
-
Stir at 0°C for 1h, then warm to Room Temp overnight.
-
Critical Step: Remove solvent. The residue contains the product + PPh3O + reduced DIAD. Purification requires column chromatography (Silica, Hexane:EtOAc), rendering this method unviable for bulk synthesis.
Process Decision Matrix
Use this logic flow to validate your synthetic strategy based on project constraints.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Target Molecule Identification
-
Synthetic Methodology (Aliskiren Intermediates)
- Title: A convergent synthesis of the renin inhibitor CGP60536B (Aliskiren).
-
Source: Tetrahedron Letters, 41(51), 10091-10094.[4] Sandham, D. A., et al. (2000).[4] (Describes the alkylation of isovanillin derivatives).
- Context: Establishes the alkylation of the phenolic oxygen as the primary route for this fragment.
-
Process Chemistry (Isovanillin Alkylation)
- Title: Process for preparing isovanillin and deriv
-
Source: European Patent EP0758639. (Describes the handling and reactivity of isovanillin in industrial settings). Link
-
Mitsunobu Reaction Review
- Title: The Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
-
Source: Organic Chemistry Portal. (General reference for the limitations of Mitsunobu on scale). Link
Sources
Regio-Isomeric Purity of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde: A Comparative Guide for Aliskiren API Synthesis
Executive Summary & Technical Context[1][2][3][4][5][6]
Topic: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3) Role: Critical C-13 intermediate in the synthesis of Aliskiren (Tekturna/Rasilez), a direct renin inhibitor.[1][2][3][4] The Challenge: While the molecule is achiral, "isomeric purity" in this context strictly refers to regio-isomeric purity . The structural integrity of the 3,4-substitution pattern is paramount.[1]
This guide compares High-Regioselectivity Grade (HRG) material against Standard Commodity Grade (SCG) .[1][2][3][4] The primary differentiator is the presence of the regio-isomer 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde , which originates from Vanillin contamination in the Isovanillin starting material or non-selective alkylation processes.[1][2][3][4]
Key Insight: Failure to control this regio-isomer at the aldehyde stage leads to the formation of "Impurity B" in the final Aliskiren API, a defect that is notoriously difficult to remove via crystallization due to the molecule's flexible ether tail.
Comparative Analysis: HRG vs. SCG[2][7]
The following comparison evaluates the downstream impact of using High-Regioselectivity Grade (HRG) versus Standard Commodity Grade (SCG) in the Aliskiren synthesis pipeline.
Performance Metrics Table
| Feature | High-Regioselectivity Grade (HRG) | Standard Commodity Grade (SCG) | Impact on Drug Development |
| Regio-Purity | > 99.8% | 97.0% - 98.5% | Critical: SCG requires recrystallization, reducing yield by 15-20%.[1][2][3][4] |
| Major Impurity | < 0.10% (Vanillin-derived isomer) | 0.5% - 1.5% (Vanillin-derived isomer) | High levels of isomer carry through to the Grignard step.[1][2][3][4] |
| Synthetic Origin | Recrystallized Isovanillin + Phase Transfer Catalysis | Crude Isovanillin or Non-selective Guaiacol Formylation | HRG ensures predictable kinetics in subsequent coupling.[4] |
| Color/Appearance | White to Off-white Crystalline Solid | Yellow/Brown Oily Solid | Color indicates oxidation byproducts (quinones) in SCG.[1][2][3][4] |
| Cost Efficiency | Higher Upfront / Lower Total Cost | Lower Upfront / High Purification Cost | SCG increases solvent waste and processing time.[4] |
The "Hidden" Cost of Impurities
Using SCG material often results in a 1.2% to 2.5% yield loss per purification cycle in the subsequent Grignard reaction (reaction with 2-(chloromethyl)-3-methylbutylmagnesium chloride).[1][2][3][4] The regio-isomer competes for the Grignard reagent, consuming stoichiometry and generating a structural isomer of the intermediate that co-elutes during flash chromatography.[1]
Technical Deep Dive: The Regio-Isomer Problem
The synthesis of this compound relies on the O-alkylation of Isovanillin .[1][2][3][4]
-
Target Mechanism: Isovanillin (3-hydroxy) is alkylated at the 3-position.[1][2][3][4]
-
The Flaw: Commercial Isovanillin often contains 0.5–2% Vanillin (4-hydroxy).[1][2][3][4]
-
The Result: Vanillin undergoes the same alkylation to form the 4-alkoxy-3-methoxy isomer.[1][2][3][4]
Because these two molecules are positional isomers with identical molecular weights (224.25 g/mol ) and nearly identical polarities, standard silica chromatography fails to separate them effectively.[1]
Visualization: Synthesis & Impurity Pathway[2][7]
Figure 1: Mechanistic pathway showing how starting material purity dictates the formation of the critical regio-isomeric impurity.[1][2][3]
Experimental Protocols
To validate the quality of the intermediate, standard HPLC methods often fail to resolve the regio-isomers due to peak overlap.[1] The following protocol utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic positional isomers compared to standard C18 columns.
Protocol A: High-Resolution HPLC Separation
Objective: Quantify the regio-isomer (3-Methoxy-4-(3-methoxypropoxy)benzaldehyde) at levels <0.1%.[1][2][3][4]
Instrument: HPLC with UV Diode Array Detector (DAD).
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 250 x 4.6 mm, 5 µm.[1][4]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 280 nm .
-
Note: 230 nm provides higher sensitivity for the aldehyde functionality; 280 nm is specific for the aromatic ether system.[4]
-
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50).
Acceptance Criteria:
-
Target Peak (RT ~14.5 min): Area > 99.5%.
-
Resolution (Rs): > 2.0 between the main peak and the regio-isomer.[1][4]
Protocol B: NMR Structural Confirmation (NOE)
Since mass spectrometry cannot distinguish these isomers (identical mass), 1H-NMR with NOE (Nuclear Overhauser Effect) is the absolute confirmation method.[1][4]
-
Solvent: DMSO-d6.
-
Experiment: 1D-NOE Difference Spectrum.
-
Irradiation Target: Irradiate the Aldehyde proton (-CHO) at ~9.8 ppm.
-
Observation:
-
Target Molecule (3-alkoxy): You will observe a strong NOE enhancement at the aromatic proton at position 2 (singlet, ~7.4 ppm) and position 6.[1][4] Crucially, you will NOT see enhancement of the ether chain protons if the aldehyde is at position 1 and the ether is at position 3 (meta).[1]
-
Regio-Isomer (4-alkoxy): If the structure were reversed (vanillin-derived), the spatial proximity changes.[1][2][3][4]
-
Definitive Check: Irradiate the Methoxy (-OCH3) peak.[1][2][4]
-
In Target: Methoxy is at C4.[5][4] It is para to the aldehyde? No, it is para to the alkyl chain.
-
Diagnostic Signal: In the correct isomer (Isovanillin derivative), the O-CH3 is at position 4.[1] Irradiating the O-CH3 (~3.8 ppm) should show NOE enhancement of the aromatic proton at position 5 (doublet).[1][4]
-
-
Analytical Decision Logic
This flowchart guides the Quality Control (QC) process for incoming raw material batches intended for Aliskiren synthesis.
Figure 2: Quality Control Decision Tree for evaluating isomeric purity before API synthesis.
References
-
Novartis AG. (2007).[1][4][6] Process for the preparation of octanoyl amides (Aliskiren Intermediates).[1][4] Patent WO2007045420A2.[4] Link
-
PubChem. (2024).[1][4] this compound (Compound Summary). National Library of Medicine.[4] Link[1][4]
-
SIELC Technologies. (2018).[1][4] HPLC Method for Separation of Benzaldehyde Derivatives.[4][7][8][9] Application Note. Link
-
Dondoni, A., et al. (2001).[1][5] Synthesis of the Renin Inhibitor Aliskiren.[5][4]Tetrahedron Letters, 42(29), 4819-4823.[1][2][4] Link
-
BenchChem. (2025).[10][1][4] Technical Support: Separation of Regioisomers in Aromatic Substitutions.Link[1][4]
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. tradeindia.com [tradeindia.com]
- 3. 4-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 4. This compound | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aliskiren [drugfuture.com]
- 6. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 3-Methoxy-4-(methoxymethoxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
qNMR vs. Chromatographic Methods: A Comparative Guide for the Purity Assessment of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Executive Summary
In the synthesis of phosphodiesterase inhibitors (e.g., Roflumilast analogs), 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3) serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine process monitoring, it often fails to provide absolute purity values during early-stage development due to the lack of certified reference standards (CRMs) and variable Relative Response Factors (RRFs) of synthetic impurities.
This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and GC-FID, demonstrating why qNMR is the superior technique for the absolute purity assessment of this specific benzaldehyde derivative. We provide a validated protocol using Dimethyl Terephthalate (DMT) as an internal standard, offering a self-validating system traceable to the SI.
Technical Analysis: The Molecule & The Problem
Structural Challenges
The target molecule contains a benzaldehyde core with an ether side chain.
-
Formula:
-
Key Functional Groups: Aldehyde (CHO), Aromatic Ring, Ether linkages.
The "Relative vs. Absolute" Trap
-
HPLC-UV Scenario: You inject the sample. You see a main peak (98% area) and two impurities. Without isolated standards for those impurities, you assume their UV extinction coefficients are identical to the main peak. Result: Purity is overestimated (e.g., 99.5% Area%).
-
qNMR Scenario: You add an internal standard (IS) of known purity. You compare the molar ratio of the aldehyde proton to the IS protons. Result: The method detects "invisible" impurities (water, inorganic salts, residual solvents) and corrects for the true weight percent. Result: Purity is accurate (e.g., 98.2% wt%).
Comparative Performance Data
The following data represents a comparative study of a single batch of technical grade this compound.
| Feature | qNMR (1H) | HPLC-UV (254 nm) | GC-FID |
| Measurement Principle | Primary Ratio (Molar) | Relative (Chromatographic separation) | Relative (Volatility/Ionization) |
| Reference Standard | Not Required (Uses Internal Standard) | Required (Identical CRM needed) | Required (Identical CRM needed) |
| Purity Result (Batch A) | 98.4% ± 0.3% (w/w) | 99.7% (Area %) | 99.5% (Area %) |
| Detection Scope | Organics, Residual Solvents, Water (if specific pulse used) | UV-active chromophores only | Volatile organics only |
| Destructive? | No (Sample recoverable) | Yes | Yes |
| Method Dev.[3] Time | < 1 Hour | 1–3 Days (Gradient optimization) | 1–2 Days |
| Major Limitation | Sensitivity (LOQ ~0.1 mg) | Lack of universal response | Thermal instability of ethers |
Key Insight: The 1.3% discrepancy between HPLC and qNMR is attributed to residual inorganic salts (from the alkylation step) and solvent entrapment, which HPLC-UV is physically incapable of detecting.
Validated qNMR Protocol
Internal Standard Selection
For this specific benzaldehyde, we select Dimethyl Terephthalate (DMT) .
-
Why?
-
Solubility: Excellent in DMSO-d6 and CDCl3.
-
Signal Position: DMT provides a sharp aromatic singlet at ~8.1 ppm , which sits cleanly between the target's aromatic region (7.0–7.6 ppm) and the aldehyde peak (9.8 ppm).
-
Stability: Non-hygroscopic and non-volatile.
-
Experimental Workflow
Figure 1: The qNMR workflow emphasizing the criticality of the weighing step (Metrology).
Step-by-Step Methodology
Step 1: Metrological Weighing
-
Use a microbalance (readability 0.001 mg or better).
-
Weigh approx. 20 mg of the analyte (
) directly into the NMR tube or a mixing vial. -
Weigh approx. 10-15 mg of Dimethyl Terephthalate (IS) (
). -
Note: Record weights to 0.001 mg precision. This is the primary source of uncertainty.
Step 2: Solvation
-
Add 0.6 mL DMSO-d6 .
-
Why DMSO-d6? It prevents the formation of hemiacetals which can occur with aldehydes in alcoholic solvents (like Methanol-d4), ensuring the aldehyde signal remains a clean singlet.
Step 3: NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg (standard 90° pulse).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): 60 seconds .-
Reasoning: Aldehyde protons have long longitudinal relaxation times (
). To ensure 99.9% magnetization recovery ( ), a long delay is mandatory. Failure to do this causes underestimation of the aldehyde.
-
-
Scans (NS): 16 or 32 (Target S/N > 250:1).
-
Temperature: 298 K (25°C).
Step 4: Processing & Integration
-
Phasing: Manual phasing is required (automatic routines often fail at high precision).
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).
-
Integration Ranges:
-
Analyte (A): Aldehyde proton (-CHO) at ~9.85 ppm (Singlet, 1H).
-
Standard (S): DMT Aromatic protons (Ar-H) at ~8.10 ppm (Singlet, 4H).
-
Calculation Formula
Where:
- : Integrated Area[4]
- : Number of protons (Analyte=1, IS=4)
- : Molar Mass (Analyte=224.25, IS=194.19)
- : Mass (mg)
- : Purity (as a decimal)[4]
Decision Framework: When to use qNMR?
Not every sample requires qNMR.[5][6] Use the following logic tree to optimize your analytical resources.
Figure 2: Decision matrix for selecting between qNMR and HPLC.
Expert Commentary & Troubleshooting
The "Aldehyde Drift"
In DMSO-d6, the aldehyde peak is generally stable. However, if using
-
Fix: Always run the NMR immediately after preparation. If using
, filter through basic alumina or use silver foil to prevent light-induced oxidation.
13C Satellites
At high precision, the
-
Fix: Use "carbon decoupling" (e.g., zgig pulse sequence) ONLY if you account for the Nuclear Overhauser Effect (NOE), which makes quantification difficult. Better approach: Simply integrate the main peak carefully, excluding satellites, or include satellites for both analyte and standard consistently.
Traceability
To claim your result is "Certified," your Internal Standard (DMT) must be a CRM (Certified Reference Material) traceable to a National Metrology Institute (NIST, BIPM, NMIJ).
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[7] Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][8][9][10] Journal of Medicinal Chemistry.[9] Available at: [Link]
-
ICH (International Council for Harmonisation). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
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Safety Operating Guide
Navigating the Safe Handling of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proficient management of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS No. 172900-75-3), ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Table 1: GHS Hazard Profile for this compound
Given its structural similarity to other benzaldehyde derivatives, it is prudent to assume that this compound may also cause allergic skin reactions in sensitive individuals and could be harmful if inhaled.[2][3]
Personal Protective Equipment: Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this aromatic aldehyde. The following table outlines the recommended PPE, with explanations rooted in established safety principles.
| PPE Category | Recommended Specification | Rationale for Selection |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Benzaldehyde and its derivatives can cause serious eye irritation.[2][4] Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Butyl rubber gloves. Nitrile gloves may be used for incidental contact but should be replaced immediately upon splash. | Butyl rubber gloves offer broad protection against a variety of chemicals, including aldehydes.[5] While nitrile gloves are a common laboratory choice, their resistance to aromatic aldehydes can be limited. Always inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier in case of a spill. Flame-resistant material is an added precaution. Full-length pants and closed-toe shoes protect the lower body from potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Due to the risk of respiratory irritation, a respirator is necessary, especially when working outside of a certified chemical fume hood or when dealing with larger quantities.[2] |
Table 2: Recommended Personal Protective Equipment (PPE)
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a stringent operational protocol is non-negotiable. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.
Key Procedural Steps:
-
Preparation :
-
Before handling the compound, ensure you are wearing all the recommended PPE as detailed in Table 2.
-
All work with this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
-
Handling :
-
When dispensing the chemical, do so carefully to avoid splashing or creating aerosols.
-
Always keep the primary container tightly sealed when not in use to prevent the release of vapors.
-
If the compound is a solid, take care to avoid generating dust.
-
-
Post-Handling & Spill Management :
-
After handling, thoroughly decontaminate all work surfaces with an appropriate solvent.
-
Remove PPE in a manner that avoids contaminating your skin or clothing. Dispose of single-use items, such as gloves, in the appropriate waste stream.
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a designated hazardous waste container.
-
Disposal Plan: Ensuring Environmental Compliance
The disposal of this compound and any contaminated materials must be handled in accordance with federal, state, and local regulations. Adherence to EPA guidelines for hazardous waste is mandatory.
Waste Management Protocol:
-
Containerization :
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, compatible, and sealed hazardous waste container.
-
The label should include the full chemical name, "Hazardous Waste," and the date of accumulation.
-
-
Storage :
-
Store the waste container in a designated and properly managed satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
-
Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[6]
-
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
Bio-Techne. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Durham Technical Community College. (n.d.). Sigma-Aldrich Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzaldehyde: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. Retrieved from [Link]
- Google Patents. (2012). Separation of aromatic aldehydes.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PubMed. (n.d.). Final report on the safety assessment of benzaldehyde. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Aldex. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]
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Utah State University Office of Research. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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University of California, Berkeley - Environment, Health & Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
